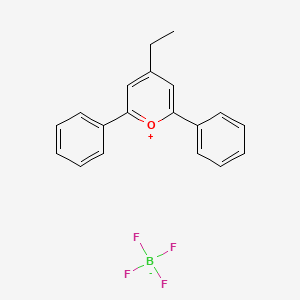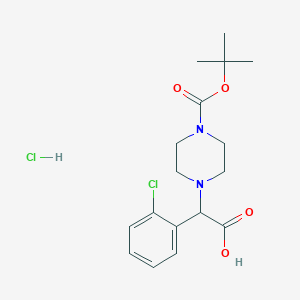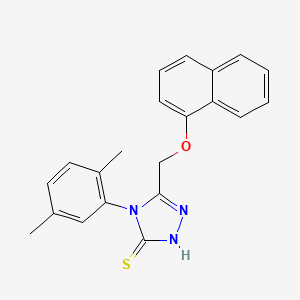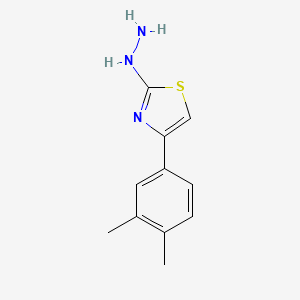
4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate is an organic compound with the molecular formula C19H17BF4O. It is a member of the pyrylium family, known for its unique photophysical and photochemical properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate typically involves the reaction of acetophenone derivatives with ethyl orthoformate and boron trifluoride etherate. The reaction is carried out under acidic conditions, often using a solvent like dichloromethane. The process can be summarized as follows:
- Mix acetophenone derivatives with ethyl orthoformate.
- Add boron trifluoride etherate dropwise to the mixture.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in photoredox catalysis.
Reduction: It can be reduced to form different pyrylium derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the pyrylium ring.
Common Reagents and Conditions:
Oxidation: Common reagents include light sources for photoredox reactions and electron donors.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols are often employed.
Major Products:
Oxidation: Formation of carbonyl ylides from benzylic epoxides.
Reduction: Formation of reduced pyrylium derivatives.
Substitution: Formation of substituted pyrylium compounds.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate is utilized in various scientific fields:
Chemistry: Used as a photoredox catalyst in organic synthesis.
Medicine: Investigated for its potential in photodynamic therapy.
Industry: Used in the development of photochemical sensors and materials.
Wirkmechanismus
The compound exerts its effects primarily through its ability to participate in photoredox reactions. Upon exposure to light, it can undergo electronic excitation, leading to the formation of reactive intermediates. These intermediates can then engage in various chemical transformations, such as oxidation or reduction. The molecular targets and pathways involved include electron transfer processes and interactions with nucleophiles or electrophiles .
Vergleich Mit ähnlichen Verbindungen
- 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate
- 2,4,6-Triphenylpyrylium tetrafluoroborate
- 2,4-Diphenylpyrylium tetrafluoroborate
Comparison: 4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate is unique due to its ethyl substituent, which can influence its photophysical properties and reactivity. Compared to 4-Mesityl-2,6-diphenylpyrylium tetrafluoroborate, it may exhibit different oxidation potentials and catalytic efficiencies .
Eigenschaften
CAS-Nummer |
56179-53-4 |
|---|---|
Molekularformel |
C19H17BF4O |
Molekulargewicht |
348.1 g/mol |
IUPAC-Name |
4-ethyl-2,6-diphenylpyrylium;tetrafluoroborate |
InChI |
InChI=1S/C19H17O.BF4/c1-2-15-13-18(16-9-5-3-6-10-16)20-19(14-15)17-11-7-4-8-12-17;2-1(3,4)5/h3-14H,2H2,1H3;/q+1;-1 |
InChI-Schlüssel |
KATQOVAASUKZCL-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCC1=CC(=[O+]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)

![(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11768473.png)


![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine](/img/structure/B11768504.png)





